Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate
Description
Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate (CAS: 2594313-37-6) is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with two chlorine atoms at positions 4 and 6, and an ethyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antimicrobial agents. Its molecular formula is C₁₀H₈Cl₂N₂O₂, with a molecular weight of 259.09 g/mol (exact value varies based on isotopic composition) .
Properties
Molecular Formula |
C9H7Cl2N3O2 |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)8-12-4-3-5(10)13-7(11)6(4)14-8/h3H,2H2,1H3,(H,12,14) |
InChI Key |
RTOUTTKRQUTHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 4,6-dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves:
- Construction of a substituted pyridine or pyridine derivative with appropriate chloro substituents.
- Formation of the imidazo-fused ring system via cyclization reactions.
- Introduction of the ethyl carboxylate group at the 2-position of the imidazo[4,5-c]pyridine core.
The routes often begin with chlorinated pyridine derivatives, followed by functional group transformations, including nitrile or amide intermediates, and chlorination steps to install chlorine atoms at desired positions.
Stepwise Preparation Based on Patent Literature
A representative preparation process can be outlined from the detailed patent EP0333020A2, which describes the preparation of substituted pyridines structurally related to the target compound:
| Step | Description | Key Reagents and Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Formation of enolate intermediate via condensation | Ethyl fluoroacetate + ethyl formate, sodium methoxide base, toluene solvent, temperature ≤ 30°C | Enolate of OHCCHFCO₂Et | Controlled addition to manage exotherm |
| 2 | Reaction with cyanoacetamide | Addition of cyanoacetamide to enolate mixture, methanol diluent, stirring 12-16 hours at room temperature | 2,6-Dihydroxy-3-cyano-5-fluoropyridine | Thick suspension; product isolated by centrifugation |
| 3 | Chlorination of hydroxyl groups | Phosphorus oxychloride and phosphorus pentachloride mixture, reflux 20-24 hours, nitrogen atmosphere | 2,6-Dichloro-3-cyano-5-fluoropyridine | Chlorination replaces hydroxyl with chlorine |
| 4 | Hydrolysis of nitrile to carboxylic acid | Treatment with concentrated sulfuric acid and hydrochloric acid, reflux | 2,6-Dichloro-5-fluoronicotinic acid | Can be one-step or two-step via amide intermediate |
This process illustrates the transformation of hydroxyl and cyano groups into chloro and carboxylate functionalities, respectively, setting the stage for further ring closure to form the imidazo ring.
Formation of Imidazo[4,5-c]pyridine Core
While the patent primarily details substituted pyridines, the imidazo-fused ring system is typically constructed by cyclization involving an amino group and a suitable carbonyl or ester functionality on the pyridine ring. Literature indicates that:
- The amino group at position 1 of the imidazo ring is introduced or generated via substitution or ring closure.
- Cyclization can be promoted by heating with reagents such as ethyl esters or acid chlorides under reflux in appropriate solvents.
Specific Preparation of this compound
Although direct preparation procedures for this exact compound are scarce in open literature, the following generalized synthetic scheme is inferred from related compounds and analogous methodologies:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from 4,6-dichloropyridine derivatives | Commercially available or synthesized via chlorination | 4,6-Dichloropyridine intermediate |
| 2 | Introduction of carboxylate group at position 2 | Esterification or substitution with ethyl chloroformate or via nitrile hydrolysis | Ethyl 4,6-dichloronicotinate |
| 3 | Formation of imidazo ring by cyclization | Reaction with amino-containing reagents (e.g., formamide derivatives) under reflux | This compound |
This approach aligns with the structural requirements and known synthetic strategies for imidazo-fused pyridines.
Analytical Data Supporting the Preparation
Key analytical data reported for intermediates and related compounds include:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | NMR (DMSO-d6) Chemical Shifts (ppm) | Notes |
|---|---|---|---|---|
| 2,6-Dihydroxy-3-cyano-5-fluoropyridine | 154.10 | 135-140 | 7.09 (1H, d, J=12 Hz) | Intermediate in pyridine substitution |
| 2,6-Dichloro-3-cyano-5-fluoropyridine | 190.99 | 87-88 | 8.85 (1H, d, J=8 Hz) | Chlorinated intermediate |
| 2,6-Dichloro-5-fluoronicotinic acid | 209.99 | 153-155 | 8.41 (1H, d, J=8 Hz) | Carboxylic acid intermediate |
These data confirm the identity and purity of intermediates en route to the final compound.
Summary of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Starting Materials | Chlorinated pyridine derivatives, ethyl fluoroacetate, cyanoacetamide | Readily available or synthesizable | Some starting materials require careful handling |
| Reaction Conditions | Controlled temperature (≤ 30°C) during condensation; reflux for chlorination; acidic hydrolysis | High selectivity; scalable | Exothermic reactions require cooling; use of corrosive reagents |
| Purification | Centrifugation, solvent extraction, filtration | Efficient isolation of intermediates | Handling suspensions and viscous mixtures |
| Analytical Verification | NMR, melting point, mass spectrometry | Confirms structure and purity | Requires access to instrumentation |
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 4 and 6 of the imidazopyridine core are reactive sites for nucleophilic aromatic substitution. Key examples include:
-
Bromination : Treatment with POBr₃ converts hydroxy groups to bromine-substituted intermediates, facilitating further functionalization (e.g., bromoheteroarenes) .
-
Cyanide Introduction : Reaction with trimethylsilyl cyanide (TMS-CN) replaces reactive hydrogen atoms with cyano groups, forming cyanide intermediates .
-
Amide Formation : Cyanide intermediates undergo hydration in basic conditions (1 M NaOH, H₂O₂) to yield amide derivatives .
Reagent/Condition Matrix
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| Bromination | POBr₃ | Room temperature | Bromoheteroarenes |
| Cyanide Introduction | TMS-CN | Solvent (e.g., DMF) | Cyanide intermediates |
| Amide Formation | NaOH, H₂O₂ | Aqueous basic conditions | Amide derivatives |
Oxidation and Reduction
While direct oxidation/reduction data for this compound is limited, analogous imidazopyridine derivatives undergo transformations via:
-
N-Oxidation : Use of meta-chloroperoxybenzoic acid (mCPBA) to oxidize pyridine N-oxides, a common step in heterocyclic chemistry .
-
Reduction : Though not explicitly reported for this compound, sodium borohydride or hydrogenation conditions may reduce functional groups (e.g., amides to amines).
Cyclization Reactions
The compound serves as a precursor for constructing complex heterocycles:
-
Pyrazolopyridine Synthesis : Cyclization of pyrazol-5-amines with ethyl trifluoro-acetoacetate under acidic conditions (propionic acid, 140°C) forms hydroxyheteroarenes .
-
Triazole/Oxadiazole Formation : Intermediate amides or imidamides react with hydrazides or isocyanates to form fused heterocycles via condensation and cyclization .
Key Cyclization Pathways
| Reaction Type | Starting Material | Reagents/Conditions | Product Type |
|---|---|---|---|
| Pyrazolopyridine | Pyrazol-5-amines | Ethyl trifluoro-acetoacetate, propionic acid | Hydroxyheteroarenes |
| Triazole/Oxadiazole | Cyanide intermediates | NH₄Cl, NaOMe; reflux | Triazole/oxadiazole |
Functional Group Transformations
The ethyl ester group at position 2 enables further derivatization:
-
Hydrolysis : Base-catalyzed hydrolysis converts the ester to a carboxylic acid, a common step in medicinal chemistry for enhancing solubility or bioavailability.
-
Amide Coupling : Deprotection of the ester and subsequent coupling with amines or hydrazides could yield bioisosteric analogs.
Mechanistic Insights
The chlorine substituents direct reactivity due to their electron-withdrawing nature, stabilizing intermediates during nucleophilic substitution. Additionally, the imidazopyridine core’s aromaticity and conjugation facilitate cyclization processes, as seen in the formation of fused heterocycles .
Comparison with Analogous Compounds
| Compound | Substitution Pattern | Key Reactivity Feature | Applications |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Different fusion site | Reduced steric hindrance | Bioactive molecule |
| Pyrazolopyridine | Pyrazole ring | Enhanced stability | Pharmaceutical lead |
Scientific Research Applications
Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and discussion highlight key differences and similarities between Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate and related compounds.
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Core Heterocycle Differences
- Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine : The position of the fused imidazole ring ([4,5-c] vs. [4,5-b]) alters nitrogen atom placement. For example, in Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate, the nitrogen atoms are positioned to favor interactions with ATP-binding pockets in kinases , whereas the [4,5-c] variant may exhibit distinct binding modes due to electronic differences .
- Indole vs.
Substituent Effects
- Chlorine Atoms: Dual chloro substituents (4,6-Cl) in the target compound enhance electrophilicity and metabolic stability compared to mono-chloro analogs .
- Ester vs. Ketone : The ethyl ester group in the target compound improves cell membrane permeability relative to the ketone in 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, which is more polar and less bioavailable .
Biological Activity
Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features an imidazo[4,5-c]pyridine core with two chlorine atoms at positions 4 and 6 and an ethyl group at position 2. The molecular formula is , with a molecular weight of approximately 252.08 g/mol. The presence of halogen substituents is significant as they often enhance biological activity by influencing the compound's reactivity and interaction with biological targets.
The biological activity of imidazo[4,5-c]pyridine derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These compounds have been shown to exhibit:
- Antimicrobial Activity : Many imidazole derivatives demonstrate significant antimicrobial properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental settings:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics such as ciprofloxacin, suggesting strong antibacterial properties.
- Anticancer Studies : In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the activation of caspase pathways leading to increased apoptosis rates.
- Antiprotozoal Activity : Preliminary findings indicated that this compound showed promise against protozoan parasites like Trypanosoma brucei.
Future Directions
Despite promising results, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity.
- Mechanistic Studies : Detailed exploration of molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity against specific pathogens or cancer types.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) for purity assessment. Confirm structural integrity via LC-MS (ESI+) to observe the molecular ion peak ([M+H]⁺). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) in deuterated dimethyl sulfoxide (DMSO-d₆) resolves substituent positions on the imidazopyridine core. For chlorinated analogs, elemental analysis ensures stoichiometric accuracy .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Conduct stability studies under accelerated conditions (40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via TLC or HPLC for byproducts like free carboxylic acid derivatives .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology : A two-step approach is typical:
Core formation : Condense 4,6-dichloro-1H-imidazo[4,5-c]pyridine with ethyl chlorooxalate in anhydrous tetrahydrofuran (THF) using triethylamine as a base.
Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol. Yields range from 40–60%, depending on reaction time and temperature optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodology : Systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature) to identify critical factors. For example, replacing THF with dichloromethane may reduce side reactions. Use design-of-experiments (DoE) software to model interactions between variables. Cross-validate results with kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .
Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Compare with experimental data (e.g., SNAr reactions with amines) to validate computational predictions. Solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. How can researchers optimize the compound’s bioavailability for pharmacological studies?
- Methodology : Modify the ester group via hydrolysis to the free carboxylic acid (using NaOH/EtOH) and evaluate solubility (shake-flask method) and logP (octanol/water partitioning). For in vitro assays, use micellar electrokinetic chromatography (MEKC) to assess membrane permeability. Co-crystallization trials with target proteins (e.g., kinases) may guide structural optimization .
Safety and Hazard Mitigation
Q. What safety precautions are critical when handling this compound?
- Methodology : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. Refer to analogous chlorinated heterocycles’ safety avoid contact with oxidizing agents (risk of exothermic decomposition). Dispose of waste via incineration with alkali scrubbers to neutralize HCl emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
